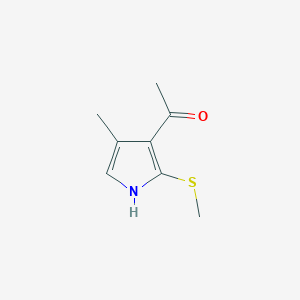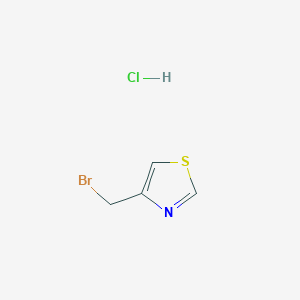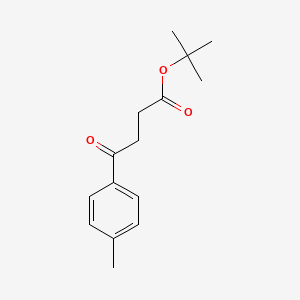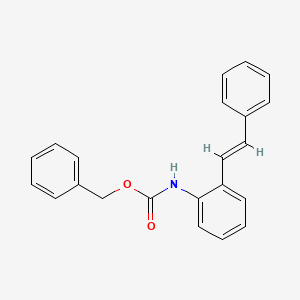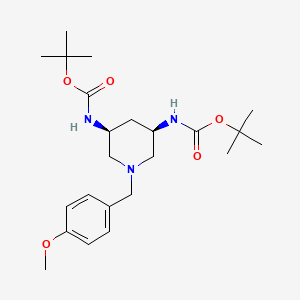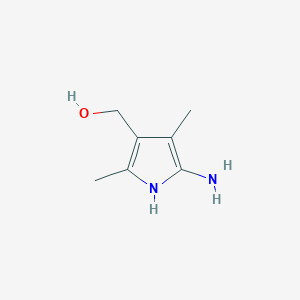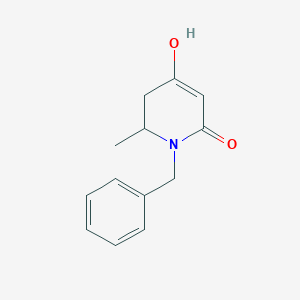
1-Benzyl-4-hydroxy-6-methyl-5,6-dihydropyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-hydroxy-6-methyl-5,6-dihydropyridin-2(1H)-one is a chemical compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-hydroxy-6-methyl-5,6-dihydropyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: Benzylamine, methyl acetoacetate, and formaldehyde.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysts: Use of catalysts to speed up the reaction.
Purification: Techniques like recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
1-Benzyl-4-hydroxy-6-methyl-5,6-dihydropyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding pyridine derivative.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions at the benzyl or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine derivative, while reduction could produce an alcohol.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 1-Benzyl-4-hydroxy-6-methyl-5,6-dihydropyridin-2(1H)-one would depend on its specific biological target. Generally, dihydropyridines are known to interact with calcium channels, affecting cellular processes. The molecular targets and pathways involved might include:
Calcium Channels: Modulation of calcium influx in cells.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
類似化合物との比較
Similar Compounds
1-Benzyl-4-hydroxy-6-methyl-5,6-dihydropyridin-2(1H)-one can be compared with other dihydropyridines, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with similar therapeutic uses.
Uniqueness
The uniqueness of this compound might lie in its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to other dihydropyridines.
特性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC名 |
1-benzyl-4-hydroxy-2-methyl-2,3-dihydropyridin-6-one |
InChI |
InChI=1S/C13H15NO2/c1-10-7-12(15)8-13(16)14(10)9-11-5-3-2-4-6-11/h2-6,8,10,15H,7,9H2,1H3 |
InChIキー |
DZGZGWVHFGRJGR-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=CC(=O)N1CC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12860351.png)
![1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)pyrrolidine-2,5-dione](/img/structure/B12860367.png)

